N-(5-(5-Chlorobenzo[d]oxazol-2-yl)-2-methylphenyl)-3-methyl-4-nitrobenzamide N-(5-(5-Chlorobenzo[d]oxazol-2-yl)-2-methylphenyl)-3-methyl-4-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 400740-94-5
VCID: VC21434905
InChI: InChI=1S/C22H16ClN3O4/c1-12-3-4-15(22-25-18-11-16(23)6-8-20(18)30-22)10-17(12)24-21(27)14-5-7-19(26(28)29)13(2)9-14/h3-11H,1-2H3,(H,24,27)
SMILES: CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl)NC(=O)C4=CC(=C(C=C4)[N+](=O)[O-])C
Molecular Formula: C22H16ClN3O4
Molecular Weight: 421.8g/mol

N-(5-(5-Chlorobenzo[d]oxazol-2-yl)-2-methylphenyl)-3-methyl-4-nitrobenzamide

CAS No.: 400740-94-5

Cat. No.: VC21434905

Molecular Formula: C22H16ClN3O4

Molecular Weight: 421.8g/mol

* For research use only. Not for human or veterinary use.

N-(5-(5-Chlorobenzo[d]oxazol-2-yl)-2-methylphenyl)-3-methyl-4-nitrobenzamide - 400740-94-5

Specification

CAS No. 400740-94-5
Molecular Formula C22H16ClN3O4
Molecular Weight 421.8g/mol
IUPAC Name N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methyl-4-nitrobenzamide
Standard InChI InChI=1S/C22H16ClN3O4/c1-12-3-4-15(22-25-18-11-16(23)6-8-20(18)30-22)10-17(12)24-21(27)14-5-7-19(26(28)29)13(2)9-14/h3-11H,1-2H3,(H,24,27)
Standard InChI Key DPLMDFABIMRVBV-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl)NC(=O)C4=CC(=C(C=C4)[N+](=O)[O-])C
Canonical SMILES CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl)NC(=O)C4=CC(=C(C=C4)[N+](=O)[O-])C

Introduction

IUPAC Name

The IUPAC name of the compound is:
N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methyl-4-nitrobenzamide .

Molecular Formula and Weight

  • Molecular Formula: C22H16ClN3O4C_{22}H_{16}ClN_3O_4

  • Molecular Weight: 421.8 g/mol .

Structural Representation

The compound consists of:

  • A benzamide core.

  • A substituted benzoxazole moiety with a chlorine atom at position 5.

  • A nitro group attached to a methyl-substituted benzene ring.

SMILES Notation

SMILES: CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl)NC(=O)C4=CC(=C(C=C4)[N+](=O)[O-])C .

Synthesis and Characterization

The synthesis of N-(5-(5-Chlorobenzo[d]oxazol-2-yl)-2-methylphenyl)-3-methyl-4-nitrobenzamide typically involves:

  • Formation of the Benzoxazole Ring: This step involves cyclization reactions to create the benzoxazole scaffold.

  • Amide Bond Formation: The benzoxazole derivative reacts with a nitrobenzoyl chloride in the presence of a base to form the final amide bond.

Characterization is performed using:

  • Nuclear Magnetic Resonance (NMR) for structural confirmation.

  • Mass Spectrometry (MS) for molecular weight validation.

  • Infrared Spectroscopy (IR) to identify functional groups .

Potential Applications

While specific applications of this compound are not explicitly detailed in the provided data, its structure suggests potential uses in:

  • Pharmaceutical Research:

    • The presence of a benzoxazole ring system is common in bioactive molecules, indicating possible antimicrobial or anticancer properties.

    • The nitro group may contribute to electron-withdrawing effects, enhancing biological activity.

  • Material Science:

    • Aromatic compounds with halogen substituents are often studied for their electronic properties in materials like organic semiconductors.

Structural Analogs

Compounds with similar benzoxazole frameworks have been explored for diverse activities:

  • Antimicrobial agents .

  • Anti-inflammatory drugs through molecular docking studies .

Toxicity and Safety

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